molecular formula C9H11BrO B1283390 2-(3-Bromophenyl)propan-2-ol CAS No. 30951-66-7

2-(3-Bromophenyl)propan-2-ol

Cat. No. B1283390
CAS RN: 30951-66-7
M. Wt: 215.09 g/mol
InChI Key: ZRFMJMFYMQAUDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds involves strategic organic transformations. For instance, the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines is achieved through enzymatic strategies using transaminases and lipases, starting from 2-bromophenols . This suggests that similar enzymatic methods could potentially be applied to synthesize derivatives of "2-(3-Bromophenyl)propan-2-ol". Additionally, the synthesis of 3-Bromo-2-phenylbenzofuran via Sonogashira cross-coupling reaction and cyclization from 2-iodophenol indicates that cross-coupling reactions could be a viable route for modifying the 2-bromophenyl moiety in "2-(3-Bromophenyl)propan-2-ol" .

Molecular Structure Analysis

The molecular structure of "2-(3-Bromophenyl)propan-2-ol" would consist of a 3-bromophenyl group attached to a propan-2-ol moiety. The presence of the bromine atom on the aromatic ring can influence the electronic properties of the molecule and its reactivity in various chemical reactions. The structure-related studies of similar compounds, such as the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol, demonstrate the potential for stereospecific transformations, which could be relevant for the stereochemistry of "2-(3-Bromophenyl)propan-2-ol" derivatives .

Chemical Reactions Analysis

The chemical reactivity of brominated aromatic compounds is well-documented, with bromine serving as a good leaving group in nucleophilic substitution reactions. The synthesis of isochromans from 1-(2-vinylphenyl)propan-2-ols through cyclization reactions suggests that "2-(3-Bromophenyl)propan-2-ol" could undergo similar cyclization or substitution reactions, potentially leading to the formation of heterocyclic compounds or other functionalized derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(3-Bromophenyl)propan-2-ol" are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. Brominated aromatic compounds generally have higher molecular weights and densities compared to their non-brominated counterparts due to the presence of bromine. They also tend to have higher boiling points and may exhibit distinct UV-Visible and NMR spectroscopic characteristics due to the electron-withdrawing effect of the bromine atom. The solubility and reactivity of such compounds can vary significantly depending on the nature of the substituents and the overall molecular structure.

Scientific Research Applications

Synthesis and Biological Examination

2-(3-Bromophenyl)propan-2-ol is involved in the synthesis of potential intravenous anesthetics. It was used in the study of 1-phenyl- and 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides and 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino)propan-1-ol methiodide as model anesthetics. This demonstrates its role in medical chemistry research (Stenlake, Patrick, & Sneader, 1989).

Adsorption and Decomposition on Carbon

Research has been conducted on the interaction of propan-2-ol with carbons of different chemical structures and carbon-supported metal catalysts (Pt, Ag, Cu, Ni). This study, involving in situ infrared spectroscopy, helps understand the interactions of propan-2-ol with various catalysts, which is critical in the field of catalysis and material science (Zawadzki et al., 2001).

Antimicrobial Agents

The compound has been utilized in synthesizing substituted phenyl azetidines, which show potential as antimicrobial agents. This indicates its application in developing new pharmaceutical compounds with antimicrobial properties (Doraswamy & Ramana, 2013).

Biodiesel Production

Propan-2-ol is used as an acyl acceptor in the lipase-catalyzed preparation of biodiesel from vegetable oils, demonstrating its role in sustainable energy research. This process achieved high conversions with different types of crude oils, underlining its efficiency in biofuel production (Modi et al., 2006).

π-Conjugated Polymers

The compound is involved in the synthesis of poly(3-hexylthiophene), a model conjugated polymer. This research is significant in the field of polymer chemistry, particularly for developing materials with specific electronic properties (Shih et al., 2018).

Toxicity and Cytotoxicity Assessment

It has been used in assessing the acute toxicity and cytotoxicity of fluorescent markers produced from industrial waste. This application is important in environmental science and toxicology, ensuring the safe use of industrial by-products (Pelizaro et al., 2019).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2-(3-bromophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFMJMFYMQAUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567808
Record name 2-(3-Bromophenyl)propan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)propan-2-ol

CAS RN

30951-66-7
Record name 2-(3-Bromophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Bromophenyl)propan-2-ol
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Synthesis routes and methods I

Procedure details

In a nitrogen atmosphere with cooling with ice, 5.29 mL of 3′-bromoacetophenone was added to 25 mL of 2 M methylmagnesium iodide/diethyl ether solution and 100 mL of diethyl ether, and stirred for 20 minutes. Water and 2 N hydrochloric acid were added to the reaction liquid, extracted with ethyl acetate, washed with aqueous saturated sodium hydrogencarbonate solution and saturated saline water, and dried with anhydrous magnesium sulfate. The solvent was evaporated away under reduced pressure to obtain crude 2-(3-bromophenyl)propan-2-ol.
Quantity
5.29 mL
Type
reactant
Reaction Step One
Name
methylmagnesium iodide diethyl ether
Quantity
25 mL
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reactant
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100 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of methylmagnesium bromide (60 mL of a 3.0 M solution in diethyl ether) at 0° C. was added dropwise a solution of 3-bromoacetophenone (29.8 grams) in 75 mL of diethyl ether. Once the addition was complete, the mixture was stirred for 0.5 hours and poured into water. The aqueous phase was acidified with 1M hydrochloric acid and extracted with three portions of diethyl ether. The combined ether layers were washed with saturated sodium bicarbonate, concentrated to afford 30.4 grams of the title compound. 1H NMR δ7.72 (br s, 1), 7.49 (d, 1, J=7.8), 7.37 (d, 1, J=7.9), 7.25 (dd, 1, J=7.8, 7.9), 4.19 (s, 1), 1.50 (br s, 6).
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To 75 mmol of methylmagnesium bromide in 25 mL of ether stirring at 6° C. is added, dropwise over 10 min, a solution of methyl-3-bromobenzoate (4.3 g, 20 mmol) in 25 mL of dry THF. The mixture is then allowed to warm to ambient temperature and stirred for 3.5 h, then cooled to 0° C. and quenched by dropwise addition of aqueous 10% HCl. The acidified mixture is extracted twice with ethyl acetate, and the combined organic phases are washed with 1 N NaHCO3 and with brine. The solution is dried over Na2SO4, concentrated, and chromatographed over silica gel, eluting with 15% ethyl acetate in heptane, to afford 4.00 g (18.6 mmol, 93%) of 2-(3-bromophenyl)-2-propanol 27 as a pale yellow oil: 1H NMR (CDCl3) δ 7.65 (t, J=2 Hz, 1H), 7.39 (m, 2H), 7.20 (t, J=8 Hz, 1H), 1.78 (br s, 1H), 1.57 (s, 6H).
Quantity
75 mmol
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reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Under a stream of argon, 6.5 g of 3-bromoacetophenone are placed in a round-bottomed flask and dissolved in 544 ml of diethyl ether and 272 ml of tetrahydrofuran. The mixture is cooled at 0° C. using an ice bath, and 100 ml of a 1M solution of methylmagnesium bromide in dibutyl ether are added thereto, dropwise. The mixture is stirred at 0° C. for 1 h and 400 ml of a saturated aqueous solution of ammonium chloride are added. The organic phase is separated, dried over magnesium sulphate and concentrated under reduced pressure. 10.0 g of compound are obtained.
Quantity
6.5 g
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544 mL
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272 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Chen, Y Zhang, X Pan, F Wang… - Advanced Synthesis & …, 2018 - Wiley Online Library
A new rosin‐based amphiphile enables the oxidation of tertiary aromatic alcohols in water under mild conditions. The oxidation process is mediated by β‐scission of alkoxy radicals. Our …
Number of citations: 26 onlinelibrary.wiley.com
SA Durban
Number of citations: 0

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